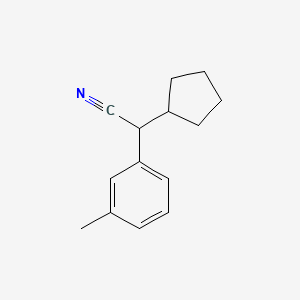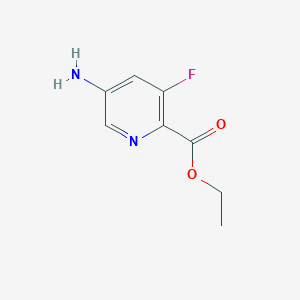![molecular formula C14H13BrO B12971092 1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol](/img/structure/B12971092.png)
1-(3'-Bromo-[1,1'-biphenyl]-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is an organic compound that features a bromine atom attached to a biphenyl structure with an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol may involve large-scale bromination processes followed by purification steps to isolate the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogenated biphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetaldehyde or 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)acetic acid.
Reduction: Formation of 1-(3’-Hydro-[1,1’-biphenyl]-4-yl)ethanol.
Substitution: Formation of various substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The bromine atom and ethanol group contribute to its reactivity and ability to form various derivatives. The compound can interact with enzymes and receptors, leading to potential biological effects .
Comparación Con Compuestos Similares
- 1-(3’-Chloro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Fluoro-[1,1’-biphenyl]-4-yl)ethanol
- 1-(3’-Iodo-[1,1’-biphenyl]-4-yl)ethanol
Comparison: 1-(3’-Bromo-[1,1’-biphenyl]-4-yl)ethanol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo counterparts.
Propiedades
Fórmula molecular |
C14H13BrO |
|---|---|
Peso molecular |
277.16 g/mol |
Nombre IUPAC |
1-[4-(3-bromophenyl)phenyl]ethanol |
InChI |
InChI=1S/C14H13BrO/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(15)9-13/h2-10,16H,1H3 |
Clave InChI |
FTROOFSAAYNUKO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)C2=CC(=CC=C2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)

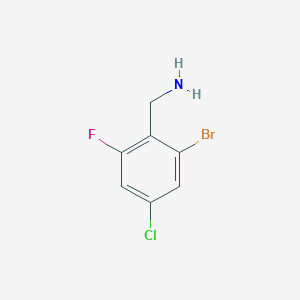
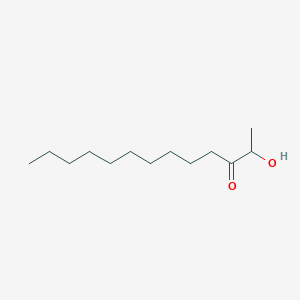
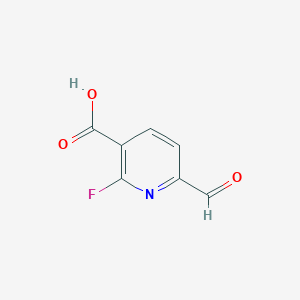
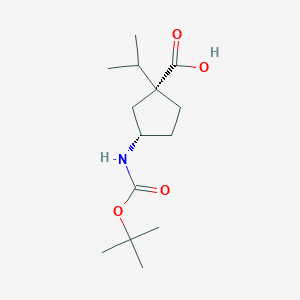
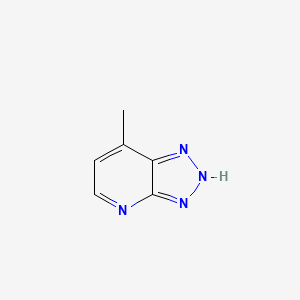
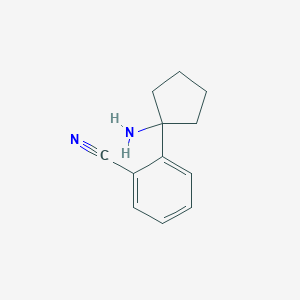
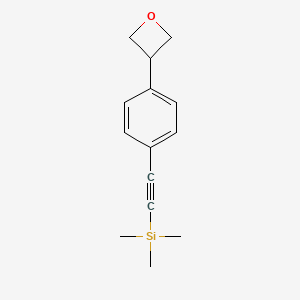
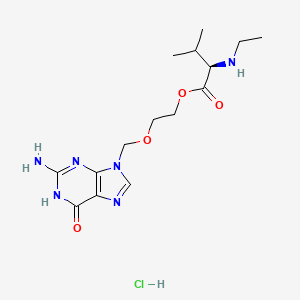
![(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B12971073.png)
![4-(Benzo[d][1,3]dioxol-5-yl)-2-methylthiazole-5-carboxylic acid](/img/structure/B12971076.png)
